molecular formula C12H13NO2 B11895838 7-Methoxy-2,3-dimethylquinolin-4-ol

7-Methoxy-2,3-dimethylquinolin-4-ol

Cat. No.: B11895838
M. Wt: 203.24 g/mol
InChI Key: QBUNHIQCWFVODQ-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dimethylquinolin-4-ol is a quinoline derivative with the molecular formula C12H13NO2. This compound is characterized by a methoxy group at the 7th position, two methyl groups at the 2nd and 3rd positions, and a hydroxyl group at the 4th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,3-dimethylquinolin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and diethyl ethoxymethylenemalonate.

    Cyclization Reaction: The reaction involves cyclization to form the quinoline ring system.

    Methoxylation and Methylation: Introduction of the methoxy group at the 7th position and methyl groups at the 2nd and 3rd positions is achieved through specific reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,3-dimethylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-Methoxy-2,3-dimethylquinolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dimethylquinolin-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

    Pathways Involved: It can modulate signaling pathways, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxyquinoline: Lacks the additional methyl groups.

    2,3-Dimethylquinoline: Lacks the methoxy and hydroxyl groups.

    4-Hydroxyquinoline: Lacks the methoxy and methyl groups.

Uniqueness

7-Methoxy-2,3-dimethylquinolin-4-ol is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7-methoxy-2,3-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO2/c1-7-8(2)13-11-6-9(15-3)4-5-10(11)12(7)14/h4-6H,1-3H3,(H,13,14)

InChI Key

QBUNHIQCWFVODQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C1=O)C=CC(=C2)OC)C

Origin of Product

United States

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